1,4-thiazepane-3-thione
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Overview
Description
1,4-Thiazepane-3-thione is a heterocyclic compound characterized by a seven-membered ring containing both sulfur and nitrogen atoms. Its chemical formula is C5H9NS, and it has a molecular weight of 115.20 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Thiazepane-3-thione can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 1,4-diaminobutane with carbon disulfide in the presence of a base can yield this compound. The reaction typically proceeds as follows:
Reactants: 1,4-diaminobutane and carbon disulfide.
Conditions: Basic medium, often using sodium hydroxide or potassium hydroxide.
Procedure: The reactants are mixed and heated, leading to the formation of the thiazepane ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient processes. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, are common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
1,4-Thiazepane-3-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert this compound to its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfur or nitrogen atoms, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of alkylated or acylated derivatives.
Scientific Research Applications
1,4-Thiazepane-3-thione has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential to interact with biological targets.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1,4-thiazepane-3-thione exerts its effects involves interactions with various molecular targets. For instance, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In medicinal chemistry, the compound’s interactions with specific receptors or enzymes are of particular interest, as these interactions can lead to the development of new therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
1,4-Thiazepane: Lacks the thione group but shares the same ring structure.
1,4-Thiazine: Contains a six-membered ring with sulfur and nitrogen atoms.
1,4-Thiazolidine-2-thione: A five-membered ring with similar functional groups.
Uniqueness
1,4-Thiazepane-3-thione is unique due to its seven-membered ring structure, which imparts distinct chemical and physical properties
Properties
CAS No. |
179684-03-8 |
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Molecular Formula |
C5H9NS2 |
Molecular Weight |
147.3 g/mol |
IUPAC Name |
1,4-thiazepane-3-thione |
InChI |
InChI=1S/C5H9NS2/c7-5-4-8-3-1-2-6-5/h1-4H2,(H,6,7) |
InChI Key |
OKRZTLFRADRWTI-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=S)CSC1 |
Purity |
95 |
Origin of Product |
United States |
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